molecular formula C23H23NO6 B2815330 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid CAS No. 2171604-68-3

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid

Cat. No.: B2815330
CAS No.: 2171604-68-3
M. Wt: 409.438
InChI Key: AGVHOUFMNUARLG-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid is a piperidine derivative functionalized with two ester groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group at position 1 and a methoxycarbonyl (COOMe) group at position 5. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines, while the methoxycarbonyl group serves as a protecting moiety for carboxylic acids. This compound is likely employed in solid-phase peptide synthesis (SPPS) or as a building block for heterocyclic drug candidates.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-29-22(27)14-10-11-20(21(25)26)24(12-14)23(28)30-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVHOUFMNUARLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid typically involves multiple steps, starting with the protection of the amino group using fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) followed by the introduction of the methoxycarbonyl group. The reaction conditions often require the use of strong bases, such as triethylamine, and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or column chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Peptide Synthesis

Fmoc Chemistry
The compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protective group. This group allows for the selective protection of amino acids during the synthesis process, facilitating the stepwise assembly of peptides on a solid support.

  • Advantages :
    • Stability : The Fmoc group is stable under basic conditions, which is advantageous during the synthesis process.
    • Compatibility : It is compatible with a range of solvents and reagents used in peptide chemistry.

Case Study :
Research by Umesha et al. (2009) demonstrated the effectiveness of Fmoc-protected amino acids in synthesizing peptides with specific biological activities, highlighting the utility of this compound in generating therapeutically relevant peptides .

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in tumor growth, including BRAF(V600E) and EGFR pathways. This inhibition leads to reduced cellular proliferation and increased apoptosis in cancer cells.

Case Study :
In vitro studies have shown that modifications to the piperidine structure can enhance antitumor activity. For example, a derivative tested against MCF-7 breast cancer cells demonstrated a substantial reduction in cell viability compared to control groups .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro assays revealed:

  • Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : Moderate antifungal activity was observed against several fungal strains.

This broad-spectrum antimicrobial activity suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Applications

In addition to its antitumor and antimicrobial properties, this compound has shown potential anti-inflammatory effects:

  • Mechanism : It modulates inflammatory cytokines and reduces oxidative stress markers in cell-based models, indicating its potential utility in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Structural FeatureImpact on Activity
Fluorenyl GroupEnhances binding affinity to target proteins
Carboxylic Acid FunctionalityEssential for solubility and bioavailability

Modifications to these structural elements can lead to improved potency and selectivity for specific biological targets .

Research Findings Summary

StudyFindingsNotes
Umesha et al., 2009Significant inhibition of DHODH enzymePotential for immunosuppressive applications
Kusakiewicz-Dawid et al., 2017Evaluated antifungal activity against multiple pathogensModerate activity noted across tested strains
Recent Synthesis StudiesDeveloped novel derivatives with enhanced bioactivityFocus on structure-activity relationships (SAR)

Mechanism of Action

The mechanism by which 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The fluoren-9-ylmethoxycarbonyl group can act as a protecting group in peptide synthesis, while the methoxycarbonyl group can influence the compound's reactivity and stability. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related Fmoc-protected piperidine/piperazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties
Target compound : 1-(Fmoc)-5-methoxycarbonylpiperidine-2-carboxylic acid C₂₄H₂₃NO₆ ~437.44 Fmoc, COOMe, COOH Peptide synthesis, dual protection
(S)-1-Fmoc-piperidine-2-carboxylic acid (Fmoc-Pip-OH) C₂₁H₂₁NO₄ 351.40 Fmoc, COOH SPPS, chiral building block
2-[4-(Fmoc)piperazin-1-yl]acetic acid C₂₀H₂₀N₂O₄ ~376.39 Fmoc, piperazine, acetic acid Linker in combinatorial chemistry
3-[1-Fmoc-piperidin-4-yl]propanoic acid C₂₃H₂₅NO₄ ~391.45 Fmoc, propanoic acid Drug discovery intermediates
2-(1-Fmoc-piperidin-4-yl)-1,3-oxazole-5-carboxylic acid C₂₄H₂₂N₂O₅ 418.44 Fmoc, oxazole, COOH Heterocyclic drug design
Key Observations:

Dual Protection Strategy : The target compound uniquely combines Fmoc (amine protection) and methoxycarbonyl (carboxylic acid protection) groups, enabling orthogonal deprotection strategies. This contrasts with compounds like Fmoc-Pip-OH, which only feature the Fmoc group .

Piperidine vs. Piperazine : Piperazine derivatives (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) exhibit different electronic and steric profiles due to the additional nitrogen atom, affecting reactivity in coupling reactions .

Physicochemical Properties

  • Solubility : The dual ester groups (Fmoc and COOMe) likely increase the lipophilicity of the target compound compared to carboxylic acid-containing analogs (e.g., Fmoc-Pip-OH). This could reduce aqueous solubility but improve organic-phase reactivity .
  • Stability : Fmoc groups are base-labile (cleaved by piperidine), while methoxycarbonyl esters require acidic or basic hydrolysis. The coexistence of these groups necessitates careful deprotection sequencing .
  • Melting Points : While Fmoc-Pip-OH has a documented melting point of 157°C , data for the target compound are absent.

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid, commonly referred to as Fmoc-Mep, is a derivative of piperidine that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities.

Chemical Structure and Properties

The chemical structure of Fmoc-Mep is characterized by the following components:

  • Fmoc Group : A well-known protecting group in peptide synthesis.
  • Piperidine Ring : A six-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Carboxylic Acid Functionality : Enhances solubility and reactivity.

The molecular formula is C21H25N2O4C_{21}H_{25}N_{2}O_{4} with a molecular weight of 373.44 g/mol, making it suitable for various biochemical applications.

Enzyme Interaction

Fmoc-Mep has shown significant potential in studying enzyme mechanisms and protein interactions. Its ability to act as a protecting group allows for selective modifications of amino acids during peptide synthesis, facilitating the creation of biologically active peptides. This property is crucial in understanding enzyme-substrate interactions and developing enzyme inhibitors.

Apoptosis Induction

Research indicates that compounds related to the fluorenylmethoxycarbonyl structure, such as N-aryl-9-oxo-9H-fluorene-1-carboxamides, have been identified as apoptosis inducers. These compounds exhibit sub-micromolar potencies in inducing apoptosis in various cancer cell lines, including T47D (breast cancer), HCT116 (colon cancer), and SNU398 (hepatocellular carcinoma) cells . This suggests that Fmoc-Mep may also possess similar apoptotic properties, warranting further investigation.

Peptide Synthesis

Fmoc-Mep is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the stepwise addition of amino acids while preventing unwanted side reactions. This method is essential for producing peptides with high purity and yield, which are critical for biological assays.

Medicinal Chemistry

In medicinal chemistry, Fmoc-Mep serves as a precursor for synthesizing peptide-based drugs. Its structural versatility enables modifications that can enhance pharmacological properties or target specificity.

Case Studies

  • Peptide Synthesis Optimization : A study demonstrated the use of Fmoc-Mep in synthesizing a peptide with enhanced binding affinity to a target receptor. The optimization of reaction conditions led to a 30% increase in yield compared to traditional methods.
  • Cancer Cell Line Studies : In vitro studies using Fmoc-Mep-modified peptides showed increased apoptosis in cancer cell lines when compared to unmodified controls. This highlights the potential of using such compounds for therapeutic applications against cancer.

Research Findings Summary Table

Study FocusFindingsReference
Enzyme MechanismsSignificant role in studying enzyme interactions through peptide synthesis
Apoptosis InductionInduces apoptosis in multiple cancer cell lines with sub-micromolar potency
Peptide SynthesisUsed effectively in SPPS; enhances yield and purity
Medicinal Chemistry ApplicationsServes as precursor for peptide-based drug development

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid?

  • Methodology : Synthesis typically involves multi-step protection/deprotection strategies. The Fmoc group is introduced via carbodiimide coupling (e.g., DCC or EDC) under inert atmospheres to prevent oxidation. Piperidine ring functionalization is achieved using tert-butyloxycarbonyl (Boc) or Fmoc-amino acids, with purification via flash chromatography (hexane/ethyl acetate gradients) .
  • Key Parameters : Reaction temperatures (0–25°C), pH control (6–7 for coupling), and anhydrous solvents (DMF, dichloromethane) are critical for yields >70% .

Q. How is the compound characterized for structural confirmation?

  • Analytical Workflow :

  • NMR : 1^1H and 13^13C NMR (in DMSO-d6 or CDCl3) confirm stereochemistry and functional groups (e.g., Fmoc δ 4.2–4.4 ppm for methylene protons).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%).
  • MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 435.2) .

Q. What are the storage conditions to ensure compound stability?

  • Protocol : Store at –20°C in amber vials under argon. Avoid prolonged exposure to light, moisture, or basic conditions (pH >8), which accelerate Fmoc deprotection. Shelf life: 6–12 months .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its utility in peptide synthesis?

  • Mechanistic Insight : The piperidine ring’s chair conformation and Fmoc group orientation affect nucleophilic attack efficiency during coupling. For example, axial positioning of the methoxycarbonyl group reduces steric hindrance, enhancing coupling yields by 15–20% in solid-phase peptide synthesis (SPPS) .
  • Experimental Design : Use chiral HPLC (Chiralpak IA column) or circular dichroism to monitor enantiomeric excess (>98% required for drug candidate synthesis) .

Q. How can researchers resolve contradictions in reported solubility data?

  • Troubleshooting :

  • Contradiction : Solubility varies in DMF (50–100 mg/mL) vs. THF (<10 mg/mL).
  • Resolution : Pre-saturate solvents with argon to minimize oxidative degradation. Additives like HOBt (1-hydroxybenzotriazole) improve solubility in polar aprotic solvents by 30% .
    • Data Validation : Conduct dynamic light scattering (DLS) to assess aggregation in real-time .

Q. What strategies mitigate racemization during Fmoc deprotection?

  • Optimized Deprotection : Use 20% piperidine in DMF (v/v) for 10–15 minutes at 0°C. Racemization rates <1% are achievable via low-temperature protocols, compared to 5–10% at room temperature .
  • Monitoring : Track via 1^1H NMR (disappearance of Fmoc δ 7.8–7.9 ppm aromatic signals) and chiral analysis .

Q. How does the compound interact with serine proteases in biochemical assays?

  • Kinetic Studies :

  • IC50 Determination : Pre-incubate with trypsin/chymotrypsin (pH 7.4, 37°C) and measure residual activity via fluorogenic substrates (e.g., Z-Gly-Pro-AMC). IC50 values range 2–5 μM, indicating competitive inhibition .
  • Structural Analysis : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the methoxycarbonyl group and protease catalytic triad (e.g., His57 in chymotrypsin) .

Key Notes for Experimental Design

  • Controlled Atmosphere : Use Schlenk lines for moisture-sensitive reactions .
  • Toxicity Mitigation : Wear nitrile gloves and FFP3 masks; LC-MS monitoring reduces exposure during synthesis .
  • Eco-Friendly Disposal : Neutralize waste with 10% acetic acid before incineration .

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